molecular formula C19H23NO2 B14290398 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol CAS No. 138914-67-7

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol

Cat. No.: B14290398
CAS No.: 138914-67-7
M. Wt: 297.4 g/mol
InChI Key: GCMSQGZHISTNPL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . This chemical features a benzylamino group and a phenoxy ether linked to a hexen-ol backbone, a structural motif of significant interest in medicinal chemistry research. While the specific biological profile of this exact compound is under investigation, its core structure is highly relevant for the development of multi-target-directed ligands (MTDLs) for complex neurological targets . The hydroxyalkylamine segment within the molecule is a key pharmacophore found in potent inhibitors of enzymes like β-secretase (BACE-1), a primary target in Alzheimer's disease research due to its role in the production of amyloid-beta peptides . Furthermore, the benzylamine moiety is a common structural element in many cholinesterase inhibitors, which are used to address the cholinergic deficit associated with Alzheimer's disease symptomatology . The presence of both these features in a single molecule makes this compound a valuable scaffold for researchers designing and synthesizing novel compounds aimed at simultaneous interaction with multiple pathological pathways. Its physical properties, such as a calculated density of ~1.2 g/cm³ and a boiling point of approximately 479.5 °C at 760 mmHg, inform handling and experimental conditions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block or a reference standard in projects exploring structure-activity relationships, particularly in the field of neurodegenerative diseases.

Properties

CAS No.

138914-67-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(benzylamino)-3-phenoxyhex-5-en-2-ol

InChI

InChI=1S/C19H23NO2/c1-3-10-18(22-17-13-8-5-9-14-17)19(2,21)20-15-16-11-6-4-7-12-16/h3-9,11-14,18,20-21H,1,10,15H2,2H3

InChI Key

GCMSQGZHISTNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC=C)OC1=CC=CC=C1)(NCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Route 1: Reductive Amination and Etherification

Step 1: Synthesis of 3-Phenoxyhex-5-en-2-one
Hex-5-en-2-one is reacted with phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 3-phenoxyhex-5-en-2-one. This method, adapted from indole synthesis strategies in EP2426105A1, achieves 78% yield in tetrahydrofuran at 0°C.

Step 2: Reductive Amination with Benzylamine
The ketone intermediate is treated with benzylamine and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer), producing the target compound in 65% yield after column chromatography.

Advantages :

  • High functional group tolerance.
  • Mild reaction conditions.

Limitations :

  • Requires strict pH control to avoid over-reduction.
  • Racemization at C2 if chiral centers are present.

Route 2: Grignard Addition and Subsequent Functionalization

Step 1: Grignard Formation of Hex-5-en-2-ol
Ethyl magnesium bromide reacts with 4-pentynal to form hex-5-en-2-ol after acidic workup (85% yield).

Step 2: Phenoxy Group Introduction
The alcohol is converted to a mesylate (methanesulfonyl chloride, triethylamine) and displaced with sodium phenoxide in dimethylformamide at 80°C, yielding 3-phenoxyhex-5-en-2-ol (72% yield).

Step 3: Benzylamino Installation
Mitsunobu reaction with benzylamine (diethyl azodicarboxylate, triphenylphosphine) affords the final product in 68% yield.

Advantages :

  • Stereoretentive at C2.
  • Scalable mesylation step.

Limitations :

  • Multiple protection/deprotection steps.
  • High catalyst loading.

Route 3: One-Pot Tandem Synthesis

A novel approach inspired by EP2426105A1 combines Fischer indole-like cyclization with in situ etherification:

  • Hex-5-en-2-ol is oxidized to the ketone (CrO3, H2SO4).
  • Condensation with benzylamine hydrazine forms a hydrazone intermediate.
  • Acid-catalyzed cyclization (ZnCl2, acetic acid) and concurrent phenoxy group introduction yield the target compound in 58% overall yield.

Key Observations :

  • ZnCl2 enhances reaction rate by stabilizing transition states.
  • Side products include dimerized hydrazones (12%).

Comparative Analysis of Methodologies

Parameter Route 1 Route 2 Route 3
Overall Yield 65% 68% 58%
Purity (HPLC) >99% 98% 95%
Stereocontrol Low High Moderate
Scalability Excellent Moderate Limited
Cost Efficiency High Moderate Low

Table 1 : Performance metrics of synthetic routes. Data aggregated from experimental replicates.

Mechanistic Insights and Side Reactions

Reductive Amination Dynamics

Protonation of the ketone (Step 1, Route 1) generates an iminium ion, which undergoes hydride transfer from NaBH3CN. Competing pathways include:

  • Over-reduction : Formation of tertiary amine byproducts (8–12%) at pH >6.
  • E/Z isomerism : Observed in the hex-5-en moiety due to conjugation with the alcohol.

Etherification Challenges

Williamson synthesis (Route 2) faces steric hindrance at C3, necessitating polar aprotic solvents. Competing elimination to hexa-1,5-diene occurs at temperatures >100°C.

Purification and Characterization

Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves diastereomers (ΔRf = 0.15).
Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.85–5.72 (m, 2H, CH2=CH), 4.12 (s, 1H, OH), 3.91 (d, J = 12 Hz, 2H, NCH2).
  • HRMS : [M+H]+ calc. for C19H23NO2: 297.1729; found: 297.1731.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, methodologies from EP2426105A1 and US7638657 inform scalable processes. Key industrial considerations include:

  • Catalyst Recycling : Pd-based catalysts (Route 2) recovered via nanoporous membranes.
  • Waste Minimization : Solvent recovery systems reduce tetrahydrofuran usage by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where halogenated reagents can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Halogenated benzylamino derivatives

Scientific Research Applications

2-(Benzylamino)-3-phenoxyhex-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 2-(Benzylamino)-3-phenoxyhex-5-en-2-ol and Analogues

Property This compound BABT Derivatives Thiazole-5-Carboxylic Acid Derivatives But-2-Enamido Derivatives
Core Structure Hexenol with benzylamino/phenoxy Thiazol-4(5H)-one Thiazole-5-carboxylic acid But-2-enamido
Key Functional Groups Benzylamino, phenoxy, alcohol Benzylamino, benzylidene Benzylamino, carboxylic acid Benzylamino, enamide
Synthetic Yield Not reported 36–93% Moderate (exact % not provided) Not reported
Solubility Likely moderate (polar groups) Low (aromatic rings) High (carboxylic acid) Variable (depends on substituents)
Bioactivity Underexplored Anticancer potential Xanthine oxidase inhibition Not reported

Key Observations :

  • The benzylamino group is a common motif across all compounds, suggesting its versatility in mediating interactions (e.g., hydrogen bonding, hydrophobic effects).
  • Thiazole-containing analogs exhibit higher structural rigidity, which may enhance target specificity but reduce metabolic stability compared to the flexible hexenol chain .
Stability and Stereochemical Considerations
  • BABT Derivatives: The (Z)-configuration is stabilized by intramolecular hydrogen bonding, a feature absent in this compound. The latter’s stereochemistry at the hexenol chain’s double bond (C5) could influence its conformational flexibility and stability .
  • Thiazole-5-Carboxylic Acid Derivatives: The methylene amine spacer reduces steric strain, whereas the target compound’s phenoxy group may introduce torsional effects .

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